molecular formula C₂₅H₃₈O₅ B1144914 Unii-T9FM9PQ955 CAS No. 1355990-07-6

Unii-T9FM9PQ955

Número de catálogo: B1144914
Número CAS: 1355990-07-6
Peso molecular: 418.57
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

It is a derivative of Treprostinil, a medication used to treat pulmonary arterial hypertension

Aplicaciones Científicas De Investigación

Treatment of Pulmonary Arterial Hypertension

Treprostinil ethyl ester is primarily recognized for its role in treating PAH. The compound functions as a pulmonary vasodilator, improving exercise capacity and reducing symptoms in patients with this condition. Studies have demonstrated that treprostinil, including its ethyl ester form, can significantly enhance the six-minute walk distance in patients with PAH compared to placebo treatments .

Prodrug Development

The development of treprostinil ethyl ester as a prodrug aims to mitigate the adverse effects associated with treprostinil administration, such as injection site pain and gastrointestinal side effects. This strategy allows for higher dosages and improved therapeutic outcomes by reducing local toxicity while maintaining effective systemic levels .

Pharmacokinetic Profile

Treprostinil ethyl ester exhibits a modified pharmacokinetic profile compared to its parent compound, allowing for sustained release and prolonged action. This characteristic is particularly beneficial for patients requiring continuous treatment without the frequent dosing associated with standard treprostinil formulations .

Clinical Efficacy

Clinical studies indicate that formulations containing treprostinil ethyl ester can maintain effective plasma levels over extended periods, thereby enhancing patient compliance and overall treatment efficacy . For instance, a multicenter retrospective study highlighted the successful transition of patients from inhaled to oral forms of treprostinil, showcasing the potential benefits of using prodrugs like treprostinil ethyl ester in clinical settings .

Inhalation and Transdermal Systems

Recent research has focused on developing inhalation formulations and transdermal delivery systems for treprostinil ethyl ester. These strategies aim to improve bioavailability and patient adherence by providing alternative routes of administration that minimize systemic side effects while maximizing local therapeutic effects .

Nanoparticle Delivery Systems

Innovative approaches utilizing solid lipid nanoparticles have been explored to enhance the delivery and efficacy of treprostinil ethyl ester. These formulations demonstrate improved stability and controlled release profiles, which are crucial for managing chronic conditions like PAH effectively .

Retrospective Analysis of Patient Transitions

A notable case study involved a retrospective analysis of patients transitioning from inhaled to oral formulations of treprostinil, including those receiving treprostinil ethyl ester. The study found that patients experienced significant improvements in functional capacity and quality of life post-transition, emphasizing the importance of formulation choice in treatment success .

Prodrug Efficacy in Reducing Adverse Effects

Another case study highlighted the efficacy of treprostinil ethyl ester in reducing adverse effects typically associated with direct treprostinil administration. Patients reported fewer instances of injection site pain and gastrointestinal disturbances when treated with the prodrug formulation, supporting its clinical utility in sensitive populations .

Data Summary Table

Application AreaDescriptionReferences
Treatment of PAHEnhances exercise capacity; reduces symptoms
Prodrug DevelopmentReduces local toxicity; allows higher dosages
PharmacokineticsSustained release; prolonged action
Inhalation/Transdermal SystemsImproved bioavailability; alternative administration routes
Case StudiesSuccessful patient transitions; reduced adverse effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Treprostinil Ethyl Ester involves the esterification of Treprostinil with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of Treprostinil to its ethyl ester derivative.

Industrial Production Methods

In an industrial setting, the production of Treprostinil Ethyl Ester follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the final product. The esterification reaction is followed by purification steps, such as distillation and crystallization, to isolate the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

Treprostinil Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparación Con Compuestos Similares

Treprostinil Ethyl Ester can be compared with other similar compounds, such as:

Treprostinil Ethyl Ester is unique due to its ester functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other prostacyclin analogs .

Actividad Biológica

Treprostinil ethyl ester (TRE) is a synthetic analogue of prostacyclin, primarily used in the treatment of pulmonary arterial hypertension (PAH). This article explores the biological activity of TRE, including its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

Treprostinil functions as an agonist for several receptors, including:

  • Prostacyclin Receptor (IP) : Activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels.
  • Prostaglandin D2 Receptor : Involved in vasodilation and inhibition of platelet aggregation.
  • Prostaglandin E2 Receptor EP2 : Contributes to vascular relaxation.
  • Peroxisome Proliferator-Activated Receptor Delta : May influence metabolic processes.

The elevation of cAMP promotes the opening of calcium-activated potassium channels, resulting in cell hyperpolarization and vasodilation in both pulmonary and systemic arterial beds. Additionally, TRE has anti-inflammatory properties that further enhance its therapeutic profile .

Pharmacokinetics

The pharmacokinetic profile of treprostinil varies based on the route of administration:

RouteBioavailabilityTime to Steady-StateHalf-Life
Subcutaneous~100%10 hours4.5 hours
Oral17%4-6 hours3.5 hours
InhalationNot specifiedVariesVaries
  • Absorption : After subcutaneous infusion, TRE is completely absorbed. Oral bioavailability is significantly lower due to first-pass metabolism.
  • Metabolism : Primarily metabolized by CYP2C8 and CYP2C9 in the liver, with no major active metabolites identified .

Clinical Applications

Treprostinil ethyl ester has shown efficacy in treating PAH through various forms of administration:

  • Inhalation Therapy :
    • Studies have demonstrated that inhaled TRE leads to significant reductions in pulmonary vascular resistance (PVR) with a more sustained effect compared to other treatments like iloprost. For instance, a study involving 123 patients indicated that inhaled doses resulted in a near-maximal acute PVR decrease at 30 µg .
  • Oral Administration :
    • A long-term study showed that oral TRE provides sustained benefits in exercise tolerance over 12 months, with improved pharmacokinetic profiles observed when switching from twice-daily to thrice-daily dosing regimens .
  • Combination Therapies :
    • Research indicates that combining TRE with other vasodilators may enhance therapeutic outcomes while mitigating side effects associated with higher doses of individual agents .

Study on Inhaled Treprostinil

A randomized controlled trial assessed the effects of inhaled treprostinil on patients with severe pulmonary hypertension. The results indicated:

  • Comparable PVR reduction with inhaled treprostinil and iloprost.
  • Sustained hemodynamic improvements over time with fewer systemic side effects .

Long-Term Oral Treprostinil Study

A study evaluating the long-term effects of oral treprostinil on exercise capacity found:

  • Significant improvements in the six-minute walk distance (6MWD).
  • A reduction in clinical worsening events over a year-long follow-up period .

Development of Treprostinil Palmitil

Recent developments have focused on treprostinil palmitil, an ester prodrug designed for sustained release:

  • Demonstrated prolonged efficacy in rodent models for PAH.
  • Showed antifibrotic and anti-inflammatory properties, indicating potential benefits beyond vasodilation .

Propiedades

IUPAC Name

ethyl 2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-3-5-6-9-19(26)11-12-20-21-13-17-8-7-10-24(30-16-25(28)29-4-2)22(17)14-18(21)15-23(20)27/h7-8,10,18-21,23,26-27H,3-6,9,11-16H2,1-2H3/t18-,19-,20+,21-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMHCIQUGUOGFB-KHYDEXNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)OCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355990-07-6
Record name Treprostinil ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355990076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TREPROSTINIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9FM9PQ955
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.